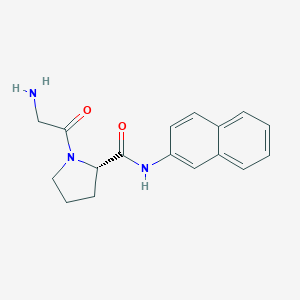

glycyl-L-proline 2-naphthylamide

Vue d'ensemble

Description

Glycyl-L-proline 2-naphthylamide is a dipeptide derivative that has been widely used in biochemical and histochemical studies. It is known for its role as a substrate for certain peptidases, particularly in the study of enzyme activity and cellular processes. The compound is characterized by the presence of a glycyl-L-proline moiety linked to a 2-naphthylamide group, making it a useful tool in various scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of glycyl-L-proline 2-naphthylamide typically involves the condensation of glycyl-L-proline with 2-naphthylamine. One common method includes the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent in a tetrahydrofuran (THF) solvent system. The reaction is carried out at low temperatures, around -10°C, and then gradually brought to room temperature with continuous stirring for about 16 hours. The resulting product is purified through recrystallization from dichloromethane and ligroin .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

Glycyl-L-proline 2-naphthylamide primarily undergoes hydrolysis reactions catalyzed by peptidases. These reactions involve the cleavage of the peptide bond, resulting in the formation of glycyl-L-proline and 2-naphthylamine. The compound can also participate in substitution reactions where the naphthylamide group is replaced by other functional groups under specific conditions .

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using peptidases such as glycyl-proline naphthylamidase.

Substitution: Reagents like strong acids or bases can facilitate substitution reactions, although these are less common for this compound.

Major Products Formed

Hydrolysis: Glycyl-L-proline and 2-naphthylamine.

Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Applications De Recherche Scientifique

Enzymatic Studies

GPN serves as a substrate for various enzymes, particularly in studies involving lysosomal enzymes. It has been utilized to differentiate between lysosomal and prelysosomal compartments in cells.

- Lysosome-Disrupting Substrate : GPN is known to disrupt lysosomes by causing osmotic lysis. In studies involving rat hepatocytes, GPN was shown to hydrolyze within lysosomes, leading to the release of acid-soluble radioactivity and significant lysosomal disruption . This property makes it an effective tool for studying lysosomal function and pathology.

- Substrate Specificity : Research has demonstrated that GPN can be hydrolyzed by cathepsin C, a lysosomal enzyme, which allows researchers to investigate the enzymatic pathways involved in protein degradation within lysosomes . This specificity is crucial for understanding diseases linked to lysosomal dysfunction.

Therapeutic Potential

The therapeutic applications of GPN are being explored in various contexts:

- Anti-Ischemic Effects : GPN has been investigated for its potential anti-ischemic properties, particularly concerning neuroactive amino acids. Its role in modulating metabolic pathways may offer therapeutic avenues for conditions related to ischemia .

- Pharmaceutical Development : Due to its biochemical properties, GPN is being considered in the pharmaceutical industry for the development of drugs targeting metabolic disorders and lysosomal storage diseases. Its ability to influence enzyme activity may lead to novel therapeutic strategies .

Biochemical Research

GPN's unique structure allows it to be a valuable tool in biochemical research:

- Chromogenic Compound : As a chromogenic compound, GPN can serve as a colorimetric indicator in various assays. Its transformation through biological mechanisms can be utilized to study metabolic pathways and enzyme kinetics .

- Model Compound for Peptide Studies : GPN can act as a model compound for studying peptide bond hydrolysis and the behavior of dipeptides in biological systems. Its hydrolysis by specific enzymes provides insights into peptide metabolism and enzymatic mechanisms .

- Lysosomal Functionality Assessment : A study utilized GPN to assess lysosomal functionality in isolated hepatocytes. The results indicated that GPN effectively distinguished between endosomal and lysosomal compartments based on enzymatic activity and substrate hydrolysis rates .

- Therapeutic Exploration : Research exploring the anti-ischemic effects of GPN showed promising results in modulating neuroactive pathways, suggesting its potential use as a therapeutic agent in ischemic conditions affecting the nervous system .

Mécanisme D'action

The primary mechanism of action for glycyl-L-proline 2-naphthylamide involves its cleavage by specific peptidases. The compound is hydrolyzed to release glycyl-L-proline and 2-naphthylamine, which can then be detected and quantified. This process is often used to measure enzyme activity and to study the role of peptidases in various biological processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Glycyl-L-phenylalanine 2-naphthylamide: Another dipeptide derivative used in similar biochemical applications.

L-proline 2-naphthylamide: A simpler derivative lacking the glycyl group, used in enzyme studies.

L-leucyl-L-leucine methyl ester: Used in studies of lysosomal membrane permeabilization.

Uniqueness

Glycyl-L-proline 2-naphthylamide is unique due to its specific structure, which makes it a preferred substrate for certain peptidases. Its ability to be hydrolyzed by these enzymes allows for precise measurement of enzyme activity and localization, making it a valuable tool in biochemical and cell biology research .

Activité Biologique

Glycyl-L-proline 2-naphthylamide (GPN) is a dipeptide derivative that has garnered attention in biochemical research, particularly for its role as a substrate in enzymatic activity studies. This compound is characterized by a glycyl-L-proline moiety linked to a 2-naphthylamide group, making it a valuable tool for investigating various biological processes.

GPN primarily undergoes hydrolysis reactions catalyzed by specific peptidases, particularly cathepsins. The hydrolysis results in the cleavage of the peptide bond, yielding glycyl-L-proline and 2-naphthylamine. This process is crucial for measuring enzyme activity and understanding the role of peptidases in cellular functions.

Reaction Overview

| Reaction Type | Products | Enzymes Involved |

|---|---|---|

| Hydrolysis | Glycyl-L-proline, 2-naphthylamine | Peptidases (e.g., cathepsin C) |

| Substitution | Various derivatives | Strong acids/bases (less common) |

Biological Applications

1. Enzyme Activity Studies

GPN is widely used as a substrate to study the activity of peptidases in various biological systems. Its specificity for certain enzymes allows researchers to elucidate mechanisms of action and enzyme kinetics .

2. Lysosomal Research

The compound has been instrumental in lysosomal studies due to its ability to disrupt lysosomal membranes upon cleavage by cathepsin C. This disruption is believed to generate osmotic stress that leads to lysosomal rupture, making GPN a useful agent for examining lysosomal function and integrity .

3. Cellular Signaling

Research indicates that GPN can evoke significant changes in cellular signaling pathways. For instance, it has been shown to cause sustained increases in lysosomal pH and transient increases in cytosolic calcium concentrations ([Ca²⁺]c). These effects are critical for understanding calcium signaling dynamics in cells .

Case Study 1: Lysosomal Disruption

In a study examining the effects of GPN on lysosomal integrity, researchers found that GPN treatment resulted in increased lysosomal pH and disrupted membrane potential without direct rupture of lysosomes. This suggests that GPN may alter lysosomal function through mechanisms independent of cathepsin C activity .

Case Study 2: Enzyme Characterization

Another investigation utilized GPN as a substrate to characterize the activity of various peptidases across different tissues. The study revealed that GPN was effectively hydrolyzed by cathepsin C, demonstrating its utility in distinguishing between different enzyme activities based on substrate specificity .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of GPN:

- Substrate Specificity : GPN selectively interacts with certain peptidases, making it an effective tool for enzyme characterization.

- Calcium Signaling : The compound influences calcium release from intracellular stores, which is vital for various cellular processes including apoptosis and signaling cascades .

- Potential Therapeutic Uses : Given its role in disrupting lysosomes, GPN may have implications in drug delivery systems targeting lysosomal storage diseases or cancer therapies where lysosomal function is compromised .

Propriétés

IUPAC Name |

(2S)-1-(2-aminoacetyl)-N-naphthalen-2-ylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c18-11-16(21)20-9-3-6-15(20)17(22)19-14-8-7-12-4-1-2-5-13(12)10-14/h1-2,4-5,7-8,10,15H,3,6,9,11,18H2,(H,19,22)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQUUNDBFODDFP-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)NC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16046-01-8 | |

| Record name | 16046-01-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.